Acenaphtho[4,5-C]furan-7,9-dione
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Overview
Description
Acenaphtho[4,5-C]furan-7,9-dione is a polycyclic aromatic compound with a fused ring structure that includes both furan and quinone moieties.
Preparation Methods
The synthesis of Acenaphtho[4,5-C]furan-7,9-dione typically involves the oxidation of acenaphthene using various oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the desired oxidation . Another approach involves the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride, followed by cyclization to form the furan ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Acenaphtho[4,5-C]furan-7,9-dione undergoes a variety of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized derivatives with enhanced chemical and biological properties .
Scientific Research Applications
Acenaphtho[4,5-C]furan-7,9-dione has been extensively studied for its applications in several scientific fields:
Mechanism of Action
The mechanism by which Acenaphtho[4,5-C]furan-7,9-dione exerts its effects is primarily through its interaction with biological macromolecules. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components and induce apoptosis in cancer cells . Additionally, the furan ring can intercalate with DNA, disrupting its function and leading to cell death . These molecular interactions make this compound a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Acenaphtho[4,5-C]furan-7,9-dione can be compared to other polycyclic aromatic compounds with similar structures, such as:
Acenaphthoquinone: Similar in structure but lacks the furan ring, making it less versatile in terms of chemical reactivity.
Naphthoquinone: Another related compound that also lacks the furan ring and has different electronic properties.
The uniqueness of this compound lies in its combination of furan and quinone functionalities, which confer a distinct set of chemical and biological properties that are not observed in the similar compounds listed above .
Properties
CAS No. |
33239-22-4 |
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Molecular Formula |
C14H6O3 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,9,11(15),12-hexaene-3,5-dione |
InChI |
InChI=1S/C14H6O3/c15-13-10-6-8-5-4-7-2-1-3-9(11(7)8)12(10)14(16)17-13/h1-6H |
InChI Key |
FHMNBZBGAJURPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC4=C(C3=C1)C(=O)OC4=O)C=C2 |
Origin of Product |
United States |
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